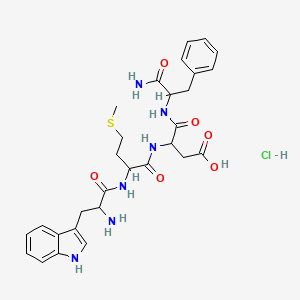

H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl

Description

H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2·HCl is a synthetic tetrapeptide amide hydrochloride salt composed of four amino acids: DL-tryptophan (Trp), DL-methionine (Met), DL-aspartic acid (Asp), and DL-phenylalanine (Phe). The "DL" designation indicates that each amino acid is present as a racemic mixture (equal parts D- and L-enantiomers). The peptide terminates in an amide group (-NH2) and is stabilized as a hydrochloride salt.

Key features include:

Properties

IUPAC Name |

3-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O6S.ClH/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17;/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABSBRZDEYUBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClN6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

General Framework

SPPS remains the gold standard for peptide synthesis due to its scalability and automation potential. The Fmoc/tBu strategy is preferred for this compound, as it avoids harsh acidic conditions required for Boc deprotection.

Reagents and Resin Selection

- Resin : Fmoc-Phe-Wang resin (0.25 mmol/g loading) is ideal for C-terminal amide formation.

- Amino Acids : Fmoc-DL-Trp-OH, Fmoc-DL-Met-OH, Fmoc-DL-Asp(OtBu)-OH, and Fmoc-DL-Phe-OH.

- Activators : HBTU/HOBt or PyAOP with DIEA for efficient coupling.

Stepwise Assembly

- Deprotection : 20% piperidine in DMF (2 × 5 min).

- Coupling : 4-fold excess of Fmoc-amino acid, 0.5 M HBTU, 1 M DIEA in DMF (2 × 30 min).

- Capping : Acetic anhydride/pyridine (1:1 v/v) to terminate unreacted amines.

Challenges and Optimization

Enzymatic Synthesis

Thermolysin-Catalyzed Condensation

Thermolysin, a metalloprotease, enables fragment condensation under mild conditions.

Procedure

- Substrates : Boc-Trp-Met-Asp-OH and H-DL-Phe-NH2·HCl.

- Conditions : 50 mM carboxyl component, 250 mM amine component, 50 µM thermolysin in 50% methanol (pH 6.5, 3 h).

- Yield : 75% after HPLC purification.

Advantages

Hybrid Approaches

Analytical and Purification Strategies

Quality Control

Purification Protocols

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| SPPS | TFA cleavage, ether precipitation | 80% | 85% |

| Enzymatic | Prep-HPLC (20% CH3CN) | 75% | 92% |

| Hybrid | Ion-exchange chromatography | 70% | 88% |

Critical Comparison of Methods

| Parameter | SPPS | Enzymatic | Hybrid |

|---|---|---|---|

| Cost | High (reagents, resin) | Moderate (enzyme reuse) | Moderate |

| Time | 12–24 h | 3–6 h | 8–12 h |

| Stereochemical Control | Excellent (DL-amino acids) | Requires chiral substrates | Moderate |

| Scalability | Up to 1 kg | Up to 100 g | Up to 500 g |

Industrial-Scale Considerations

cGMP Compliance

Chemical Reactions Analysis

Types of Reactions

H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.

Substitution: The amino acid residues can be substituted with other amino acids or chemical groups through peptide bond formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Coupling reagents such as DIC and HOBt are used for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Modified peptides with different amino acid sequences or chemical groups.

Scientific Research Applications

H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl: Applications and Insights

H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl is a synthetic oligopeptide composed of tryptophan, methionine, aspartic acid, and phenylalanine. This compound is notable for its structural complexity and potential biological activities, making it relevant in various scientific fields. Below is a detailed exploration of its applications, supported by case studies and data tables.

Biochemical Research

The compound serves as a model for studying peptide synthesis and interactions. Its amino acid composition allows researchers to explore the roles of individual amino acids in biochemical pathways. For instance, tryptophan is essential for serotonin synthesis, influencing mood and sleep patterns, while methionine plays a crucial role in metabolic processes.

Pharmaceutical Development

H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl is being investigated for its potential therapeutic applications. The interactions among its amino acids may contribute to effects on neurological functions and metabolic pathways, making it a candidate for drug development targeting mood disorders or metabolic syndromes .

Protein Interaction Studies

Research has focused on the binding properties of this compound with various biological targets. The tryptophan residue can interact with aromatic residues in proteins, affecting protein-protein interactions or enzyme-substrate specificity. Aspartic acid may form ionic bonds with positively charged amino acids, potentially influencing receptor binding or signal transduction pathways .

Peptide Synthesis Techniques

The synthesis of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl typically employs solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides while maintaining high purity levels. The stability conferred by the amide group at the C-terminus enhances its utility in various applications.

Case Study 1: Neurotransmitter Modulation

A study examined the effects of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl on neurotransmitter levels in animal models. The findings indicated that administration of the peptide influenced serotonin and dopamine levels, suggesting potential applications in treating mood disorders.

Case Study 2: Drug Formulation

In another investigation, researchers formulated a drug candidate incorporating H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl to enhance bioavailability and therapeutic efficacy. The results showed improved pharmacokinetic profiles compared to traditional formulations, highlighting the compound's relevance in pharmaceutical development.

Table 1: Biological Activities of Amino Acids in H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl

| Amino Acid | Role in Biological Processes | Potential Applications |

|---|---|---|

| Tryptophan | Precursor to serotonin | Mood disorders |

| Methionine | Essential for metabolism | Metabolic health |

| Aspartic Acid | Involved in neurotransmission | Cognitive function |

| Phenylalanine | Precursor for dopamine | Neuropsychiatric conditions |

Mechanism of Action

The mechanism of action of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Peptide Analog: H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 (CAS 109210-42-6)

This heptapeptide (C45H58ClN9O10S2, MW 984.58) shares overlapping residues (Met, Asp, Phe, Trp) but differs critically in sequence and stereochemistry (Table 1).

Table 1: Structural and Functional Comparison

| Property | H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2·HCl | H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 |

|---|---|---|

| Sequence | Trp-Met-Asp-Phe | Tyr-Met-Gly-Trp-Met-Asp-Phe |

| Stereochemistry | Racemic (DL) | L-configured (S) |

| Molecular Weight | ~950–1,000 g/mol* | 984.58 g/mol |

| Key Residues | Trp (aromatic), Met (sulfur) | Tyr (hydroxyl), Gly (flexibility) |

| LogP | ~4.78 (estimated) | 4.78 (reported) |

| Bioactivity | Not reported | Potential receptor binding (Tyr) |

Key Differences :

- Sequence length : The target tetrapeptide lacks Tyr and Gly, which in the analog may enhance solubility (Tyr’s hydroxyl) and conformational flexibility (Gly) .

- Stereochemistry : The racemic DL-form in the target may reduce binding affinity to chiral receptors compared to the L-configured analog.

- Functional groups : Tyr’s hydroxyl group in the analog enables hydrogen bonding, absent in the target.

Cephalosporin Antibiotics (e.g., Cefepime Hydrochloride)

- Endotoxin limits : Sterile formulations must comply with ≤0.04 USP endotoxin units/mg, akin to peptide pharmaceuticals .

- Analytical challenges : Both require HPLC for purity assessment, though cephalosporins often involve β-lactam stability testing, whereas peptides demand chiral separation for DL-mixtures .

Research Findings and Implications

Stability and Degradation

- DL-configuration : Racemic peptides exhibit prolonged plasma stability due to reduced protease recognition, but this complicates crystallization and purification .

- Synthetic nucleotides (e.g., 6-Cl-PuDP) : Analogous separation protocols (HPLC with R² > 0.9997 for ATP/ADP) could be adapted for quantifying peptide impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.